1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone
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Overview
Description
1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone is an organic compound with the molecular formula C15H19NO3 It is characterized by the presence of allyloxy, diacetyl, and ethylaniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone typically involves multiple steps. One common method starts with the acetylation of aniline derivatives, followed by allylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyloxy and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Allyloxy-4-propoxybenzene
- 1,4-Diallyloxybenzene
- 1,4-Dipropoxybenzene
Uniqueness
1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
79324-50-8 |
---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-[5-acetyl-2-(ethylamino)-4-prop-2-enoxyphenyl]ethanone |
InChI |
InChI=1S/C15H19NO3/c1-5-7-19-15-9-14(16-6-2)12(10(3)17)8-13(15)11(4)18/h5,8-9,16H,1,6-7H2,2-4H3 |
InChI Key |
UDLIPBKHZZWUMR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1C(=O)C)C(=O)C)OCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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